molecular formula C26H33ClO8 B1381665 Beclomethasone 21-hemisuccinate CAS No. 75899-57-9

Beclomethasone 21-hemisuccinate

Cat. No. B1381665
CAS RN: 75899-57-9
M. Wt: 509 g/mol
InChI Key: PEPQYWLBRHFUAQ-UYXSPTSISA-N
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Description

Beclomethasone, also known as beclomethasone dipropionate, is a steroid medication . It is available as an inhaler, cream, pills, and nasal spray . The inhaled form is used in the long-term management of asthma . The cream may be used for dermatitis and psoriasis . Beclomethasone 21-hemisuccinate is a derivative of beclomethasone .


Synthesis Analysis

Synthetic corticosteroids like beclomethasone have been tested for their effects on tryptophan hydroxylases (TPH), key enzymes in serotonin biosynthesis . The compound with the strongest modulatory effect, beclomethasone dipropionate, activated TPH1 and TPH2 with low micromolar potency .


Molecular Structure Analysis

The molecular formula of Beclomethasone 21-hemisuccinate is C26H33ClO8 . Its molecular weight is 508.99 . The stereochemistry is absolute . The structure of the compound can be represented by the SMILES string: [H][C@@]12CC@HC@(C(=O)COC(=O)CCC(O)=O)[C@@]1©CC@H[C@@]3(Cl)[C@@]2([H])CCC4=CC(=O)C=C[C@]34C .


Chemical Reactions Analysis

An aptamer specific for beclomethasone (BEC) was developed via systematic evolution of ligands by exponential enrichment (SELEX) . This aptamer could be used for the detection of BEC in various products .


Physical And Chemical Properties Analysis

Beclomethasone 21-hemisuccinate has a molecular weight of 508.988 . It has 8 defined stereocenters . The charge is 0 .

Scientific Research Applications

Micronization for Pulmonary Delivery

  • Micronization of Beclomethasone-17,21-dipropionate for Asthma Treatment : A study focused on the micronization of beclomethasone-17,21-dipropionate (BECD) using the gas-antisolvent (GAS) process. This process was explored as a "green" alternative to pharmaceutical recrystallization, targeting particle morphology and size distribution suitable for inhalation therapy. The research emphasized the influence of process parameters on the steroid's mean particle diameter, paving the way for potential use in pulmonary delivery systems for asthma treatment (Bakhbakhi, Charpentier, & Rohani, 2006).

Colon-Specific Drug Delivery

  • Glucocorticoid-Dextran Ester Prodrugs for Colon Delivery : Research on dextran ester prodrugs highlighted the attachment of methylprednisolone and dexamethasone to dextran using a succinate linker, potentially for colon-specific drug delivery. This study explored the kinetics of degradation of these conjugates and the effect of linker molecules on hydrolysis kinetics, offering insights into colon-specific delivery mechanisms for glucocorticoids (McLeod, Friend, & Tozer, 1993).

Treatment of Ulcerative Colitis

  • Beclomethasone Dipropionate for Distal Ulcerative Colitis : A study evaluated the effectiveness of beclomethasone dipropionate (BDP) in treating mild to moderately active distal ulcerative colitis. The research compared daily enemas containing BDP with hydrocortisone hemisuccinate, observing clinical and endoscopic remission in patients. This study contributes to understanding the potential of topical BDP as an alternative treatment for active distal ulcerative colitis (Vignotti et al., 1992).

Production of Microparticles for Inhalation Therapy

  • RESS Process for Beclomethasone-17,21-Dipropionate Particles : This research involved using the rapid expansion of supercritical solution (RESS) technique to micronize beclomethasone-17,21-dipropionate, aiming for particle sizes suitable for pulmonary delivery. The study highlighted the impact of RESS process conditions on particle size and morphology, emphasizing its potential in producing particles for inhalation therapy (Charpentier, Jia, & Lucky, 2008).

Antiserum Production

  • Development of High Affinity Antiserum : A study reported the production of a high-affinity antiserum for the ecdysone nucleus using a conjugation method. The research found that altering the tetracyclic nucleus of ecdysones diminishes their affinity for antibody binding, providing valuable insights into antiserum development processes (Horn, Wilkie, Sage, & O'Conner, 1976).

Asthma Treatment in Children

  • Long-Term Asthma Treatment with Beclomethasone Dipropionate : A study on the effectiveness of beclomethasone dipropionate in reducing asthma symptoms in children was conducted. The study focused on its impact on pulmonary function and found it effective in symptom reduction without notable side effects on adrenal function, growth, or hepatic and renal functions (Kerrebijn, 1976).

Safety and Hazards

Beclomethasone is suspected of damaging fertility or the unborn child . It is recommended to obtain special instructions before use and not to handle it until all safety precautions have been read and understood . It should be stored locked up .

Future Directions

The use of beclomethasone for the treatment of mild persistent asthma is being explored . Initial doses should be based on previous asthma therapy and disease severity, including current control and risk of future exacerbations . The onset and degree of improvement in asthma control is variable; improvements may occur within 24 hours, but may take 1 to 2 weeks . Maximum benefit is usually achieved within 3 to 4 weeks .

properties

IUPAC Name

4-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33ClO8/c1-14-10-18-17-5-4-15-11-16(28)8-9-23(15,2)25(17,27)19(29)12-24(18,3)26(14,34)20(30)13-35-22(33)7-6-21(31)32/h8-9,11,14,17-19,29,34H,4-7,10,12-13H2,1-3H3,(H,31,32)/t14-,17-,18-,19-,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPQYWLBRHFUAQ-UYXSPTSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC(=O)O)O)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CCC(=O)O)O)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33ClO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75899-57-9
Record name Beclomethasone 21-hemisuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075899579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BECLOMETHASONE 21-HEMISUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS50A3ZPRI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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